molecular formula C18H24NP B1337406 (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine CAS No. 286454-86-2

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Cat. No.: B1337406
CAS No.: 286454-86-2
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-QGZVFWFLSA-N
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Description

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine typically involves the reaction of a suitable amine precursor with diphenylphosphine. One common method involves the use of (S)-3,3-dimethylbutan-2-amine as the starting material, which is then reacted with diphenylphosphine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions to produce optically active compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of chiral drugs, where the enantioselectivity of the compound is crucial for the desired therapeutic effect.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is required.

Mechanism of Action

The mechanism of action of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine involves its ability to coordinate with transition metals, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The phosphine ligand’s steric and electronic properties play a crucial role in determining the selectivity and efficiency of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.

    Bis(diphenylphosphino)methane: Another phosphine ligand with different steric and electronic properties.

    Triphenylphosphine: A commonly used phosphine ligand with three phenyl groups.

Uniqueness

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is unique due to its chiral nature, which allows it to facilitate enantioselective reactions. Its specific steric and electronic properties make it particularly effective in certain catalytic processes, distinguishing it from other phosphine ligands.

Properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444139
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286454-86-2
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286454-86-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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